molecular formula C12H15NO5 B113065 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid CAS No. 83349-20-6

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Cat. No. B113065
CAS RN: 83349-20-6
M. Wt: 253.25 g/mol
InChI Key: FHBQZMZFAJJFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular formula C12H15NO4 . It is also known by other names such as N-Cbz-gaba, Carbobenzoxy-4-aminobutyric acid, and 4-(((Benzyloxy)carbonyl)amino)butanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NCCCC(=O)O . This represents the connectivity of atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 237.25 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 271.08445790 g/mol .

Scientific Research Applications

Biocatalysis in Amino Acid Synthesis

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is utilized in the biocatalytic synthesis of amino acids. For example, the stereoselective synthesis of 2-Amino-4-hydroxybutanoic acid employs a systems biocatalysis approach, combining an aldol reaction with a stereoselective transamination process. This innovative method uses class II pyruvate aldolase from E. coli and pyridoxal phosphate-dependent transaminase, achieving high product concentrations and yields (Hernández et al., 2017).

Synthesis of Amino Acid Derivatives

The compound is also involved in the synthesis of amino acid derivatives. For instance, 4-hydroxybenzyl-substituted amino acid derivatives were isolated from Gastrodia elata, including pyroglutamate derivatives with 4-hydroxybenzyl units and thioether-bonded derivatives, which are of interest due to their potential biological activities and unique structural properties (Guo et al., 2015).

Chiral Solvating Agents

Novel chiral calix[4]arene derivatives have been synthesized using this compound. These derivatives are used as chiral solvating agents for α-hydroxy carboxylic acids, demonstrating different chiral recognition abilities and functioning as effective chiral shift reagents (Bozkurt, 2013).

Inhibitors and Biological Assays

This chemical is also a key player in developing HIV-protease assays and cholinesterase inhibitors. For example, a selective HIV-Protease assay was developed using a chromogenic amino acid derived from this compound (Badalassi et al., 2002). Additionally, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized as potential acetyl- and butyrylcholinesterase inhibitors (Kos et al., 2021).

Anti-Diabetic Applications

In the field of diabetes research, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, a derivative of this compound, has shown potential as an anti-diabetic agent. A study indicated its significant effect in reducing fasting blood glucose levels and improving serum lipids in diabetic rats (Khurana et al., 2018).

Corrosion Inhibition

In the industrial sector, derivatives of this compound have been used as corrosion inhibitors. For instance, a novel corrosion inhibitor was synthesized for use in Iraq's oil installations, showing excellent inhibition properties and forming a protective layer on carbon steel surfaces (Fadel & Yousif, 2020).

Mechanism of Action

Target of Action

It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.

Pharmacokinetics

The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.

Result of Action

As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQZMZFAJJFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.